molecular formula C14H14ClNO4S2 B12204608 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide

Cat. No.: B12204608
M. Wt: 359.9 g/mol
InChI Key: KBLCTFYTSXOQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy group, and a dioxidotetrahydrothiophenyl moiety.

Preparation Methods

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide involves several steps. The process typically begins with the preparation of the benzothiophene core, followed by the introduction of the methoxy group and the dioxidotetrahydrothiophenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

When compared to other similar compounds, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide stands out due to its unique structural features and diverse range of applications. Similar compounds include:

  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
  • 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C14H14ClNO4S2

Molecular Weight

359.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H14ClNO4S2/c1-20-9-2-3-10-11(6-9)21-13(12(10)15)14(17)16-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)

InChI Key

KBLCTFYTSXOQPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.